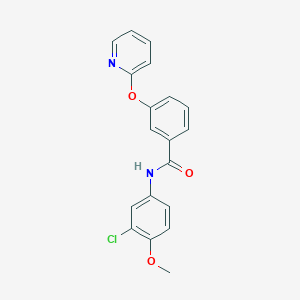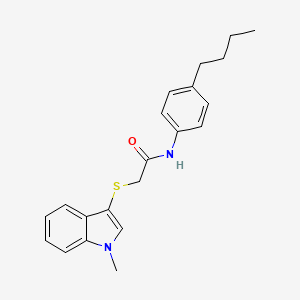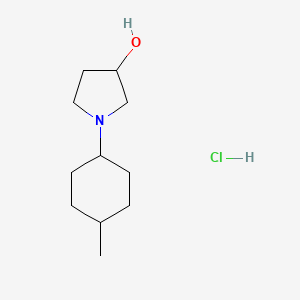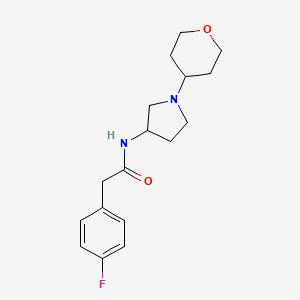
(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves various strategies, including condensation reactions, bromination, and esterification processes. For instance, acetic acid ethyl esters containing triazole rings have been synthesized through the condensation of compounds with ethyl bromoacetate in basic media, demonstrating a method that could potentially apply to the synthesis of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester (Demirbas et al., 2004).
Molecular Structure Analysis
The molecular structure of related bromo and chloro substituted compounds reveals interesting aspects of their geometry and electron distribution, which can be inferred to understand the molecular structure of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester. For example, a study on a similar compound, methyl 5-(2-bromoacetyl)-2-propoxybenzoate, showcased a planar structure with specific deviations, indicating how substituents affect the overall molecular conformation (Jiang Ke et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving halogenated compounds often include substitutions and eliminations, reflecting the reactive nature of such molecules. The synthesis processes may involve regioselective bromination or chlorination, demonstrating the compound's ability to undergo specific chemical transformations. For instance, the solvolysis of chloro-alkenyl phenyl sulfides to synthesize α-bromo phenyl thiocarboxylic esters highlights the chemical reactivity of halogen-substituted compounds, which may be applicable to our compound of interest (Fortes & Chaves, 1988).
Physical Properties Analysis
The physical properties of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester, such as melting point, solubility, and density, can be inferred from related compounds. The crystalline structure and hydrogen bonding patterns significantly influence these properties, as seen in compounds with similar bromo and chloro substitutions (Guzei et al., 2010).
Chemical Properties Analysis
The chemical behavior of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester in reactions, such as esterification and halogenation, provides insight into its chemical properties. For example, the facile synthesis of enantiomerically pure compounds starting from bromo and chloro substituted phenyl compounds indicates the potential stereoselectivity and reactivity of our compound of interest (Zhang et al., 2014).
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactions
(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester and its derivatives are explored for their potential in various synthetic chemical pathways, highlighting their versatility in organic synthesis. One study demonstrates the use of related brominated and chlorinated esters in the synthesis of pyrromethenes, showcasing their role in producing compounds with alternating acetic and propionic acid groups through specific bromination techniques (Rowold & MacDonald, 1978). Similarly, derivatives of the ester have been used to synthesize novel compounds through reactions with oximes, leading to the formation of new ring systems with potential applications in material science and pharmaceuticals (Pascual et al., 2000).
Chemical Stability and Decomposition Analysis
Research into the thermal behavior of related ester compounds provides insight into their stability and decomposition patterns. Studies on methyl esters of triazole and triazine derivatives indicate that these compounds exhibit stability up to their melting points, followed by decomposition into various products, including CO2 and NH3, under certain conditions (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005). This research is critical for understanding the safe handling and potential applications of these compounds in various industrial processes.
Antimicrobial and Antitumor Activities
The ester and its analogs have been investigated for their biological activities, including their potential as antimicrobial and antitumor agents. For instance, studies on new triazole derivatives incorporating the ester moiety have shown antimicrobial activity against various microorganisms, although specific compounds within this class did not exhibit antifungal activity against yeast-like fungi. Additionally, certain derivatives demonstrated inhibitory effects on mycelial growth and possessed antitumor activity towards breast cancer (Demirbas et al., 2004). This highlights the potential of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester derivatives in the development of new therapeutic agents.
Organic Synthesis and Ligand Binding Properties
Further research into the ester's derivatives has explored their use in organic synthesis and their binding properties to various biological targets. For example, studies have identified high-affinity ligands for the dopamine and serotonin transporters among 3-beta-(p-substituted phenyl)tropane-2-beta-carboxylic acid methyl esters, indicating the potential therapeutic relevance of these compounds in treating disorders related to neurotransmitter imbalance (Carroll et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(3-bromo-5-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGQGTOTWJCQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
960305-70-8 | |
| Record name | methyl 2-(3-bromo-5-chlorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)


![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)


amine hydrochloride](/img/structure/B2483722.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2483724.png)
![2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B2483725.png)



![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2483729.png)